Anti-Inflammatory Activity in Rat Paw Edema Model
In a direct comparative study, unsubstituted 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model [1]. While all compounds showed significant activity compared to control, the unsubstituted core and its 2-methyl analog demonstrated comparable high efficacy, whereas the 2-phenyl derivative exhibited a slightly lower maximal effect.
| Evidence Dimension | Inhibition of paw edema |
|---|---|
| Target Compound Data | Activity range of 81-96% |
| Comparator Or Baseline | 2-Methyl-4(3H)-quinazolinone and 2-Phenyl-4(3H)-quinazolinone (both also in 81-96% range, with 2-phenyl slightly lower) |
| Quantified Difference | Unsubstituted and 2-methyl show comparable high efficacy; 2-phenyl shows a slight reduction in maximal activity within the same broad range. |
| Conditions | In vivo, carrageenan-induced rat paw edema model |
Why This Matters
This data demonstrates that the unsubstituted 4(3H)-quinazolinone core is a potent anti-inflammatory scaffold, and that adding a 2-methyl group does not diminish this activity, whereas a bulkier 2-phenyl group may slightly reduce efficacy, guiding the selection of the appropriate starting material for anti-inflammatory drug discovery.
- [1] Osarumwense P.O. Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4(3H)-Quinazolinone Derivatives. 2018. View Source
